molecular formula C20H25N7 B4455691 2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine

2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine

Cat. No.: B4455691
M. Wt: 363.5 g/mol
InChI Key: YHCYRXREJHIOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a dimethylpyrimidine moiety.

Preparation Methods

The synthesis of 2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine undergoes various types of chemical reactions:

Scientific Research Applications

2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine involves its interaction with protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are crucial for cancer cell growth and survival .

Comparison with Similar Compounds

Similar compounds to 2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine include:

The uniqueness of this compound lies in its specific combination of the quinazoline core with the dimethylpyrimidine-substituted piperazine, which provides a distinct profile of biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-14-13-15(2)22-19(21-14)26-9-11-27(12-10-26)20-23-17-8-6-5-7-16(17)18(24-20)25(3)4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCYRXREJHIOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine

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